molecular formula C16H16BrNO4S B2460930 (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide CAS No. 691370-37-3

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide

Cat. No.: B2460930
CAS No.: 691370-37-3
M. Wt: 398.27
InChI Key: XLDHNIKGZWITSU-WOJGMQOQSA-N
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Description

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide is a synthetic chemical reagent designed for advanced research applications. This compound features a sulfonamide group linked to a brominated benzylidene scaffold, a structure of high interest in medicinal chemistry due to its potential to interact with biological targets. Compounds with similar bromo-hydroxy-methoxy substitution patterns, such as 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB) isolated from marine algae, have demonstrated significant biological activities in scientific studies. Research on these structural analogues has shown potent antioxidant effects, acting as a scavenger of reactive oxygen species (ROS) and protecting skin cells from oxidative damage induced by environmental stressors like particulate matter (PM2.5) . Furthermore, such compounds exhibit notable anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and inhibiting key signaling pathways like NF-κB and MAPK . The presence of the bromine atom and the methoxy group in the structure is a common feature in tubulin-binding anticancer agents, which suggests potential research applications in investigating antimitotic agents that target the colchicine binding site . The sulfonamide functional group is a privileged pharmacophore in drug discovery, often associated with diverse biological activities. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to explore its utility in developing new biochemical probes.

Properties

IUPAC Name

(NE)-N-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO4S/c1-22-15-10-13(9-14(17)16(15)19)11-18-23(20,21)8-7-12-5-3-2-4-6-12/h2-6,9-11,19H,7-8H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDHNIKGZWITSU-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=NS(=O)(=O)CCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/S(=O)(=O)CCC2=CC=CC=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-phenylethanesulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The imine bond (C=N) can be reduced to an amine (C-N) using reducing agents like sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of palladium catalysts.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and hydroxyl group can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Cyclopentanone-Based Analogues

The compound 2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-5-(4-hydroxybenzylidene)cyclopentanone (3g) () shares the 3-bromo-4-hydroxy-5-methoxybenzylidene moiety but replaces the sulfonamide group with a cyclopentanone core. Key differences include:

  • Core structure: The cyclopentanone in 3g introduces a ketone group and a second benzylidene substituent, altering electronic properties and hydrogen-bonding capacity.
  • Melting point : 3g exhibits a high melting point (241–243°C), likely due to extensive hydrogen bonding from dual hydroxyl groups .

Sulfonamide Derivatives

Compounds such as N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide () and N-butyl-2-(butylamino)-2-phenylethanesulfonamide () share the phenylethanesulfonamide backbone but lack the halogenated benzylidene group. These derivatives highlight:

  • NMR shifts : Aromatic protons in these sulfonamides resonate at δ 7.1–7.25 , whereas the bromo- and methoxy-substituted aromatic protons in 3g appear upfield (δ 7.2–7.5) due to electron-withdrawing effects .

Spectroscopic and Analytical Data

Property Target Compound (Inferred) 3g N-[4-(2-aminoethyl)phenyl]-2-phenylethanesulfonamide
Core Structure Sulfonamide + benzylidene Cyclopentanone + benzylidene Sulfonamide + ethylamino phenyl
Key Substituents Br, OH, OCH₃ Br, OH, OCH₃, 4-OH-benzylidene NH₂, ethyl
1H-NMR (Aromatic) Expected δ 7.2–7.5 (similar to 3g) δ 7.2–7.5 δ 7.1–7.25
Melting Point Not reported 241–243°C Not reported

Hydrogen Bonding and Crystal Packing

The target compound’s hydroxyl and sulfonamide groups enable robust hydrogen-bonding networks, critical for crystal packing. Similar compounds like 3g utilize dual hydroxyl groups for intermolecular interactions, leading to high thermal stability . In contrast, sulfonamides with aminoethyl or butyl groups () prioritize weaker van der Waals interactions due to reduced polarity. Graph set analysis (as discussed in ) would be essential to map hydrogen-bonding patterns in these systems .

Methodological Commonalities in Characterization

  • X-ray crystallography : The target compound’s structure determination would likely employ SHELXL or WinGX , tools also used for analogues.
  • Spectroscopy : NMR and MS data interpretation for sulfonamides follows established protocols, as seen in .

Biological Activity

(E)-N-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-phenylethanesulfonamide is a synthetic organic compound that has garnered attention due to its potential biological activities. The compound features a unique combination of functional groups, including a bromine atom, hydroxyl group, and methoxy group, which may contribute to its diverse biological interactions. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Bromine atom : Enhances electrophilicity and potential interactions with biological targets.
  • Hydroxyl group : Impacts solubility and reactivity.
  • Methoxy group : May contribute to lipophilicity and influence biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains.

Compound Target Microorganism Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 μM
This compoundEnterococcus faecalis8 μM

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of the compound has been explored in various cancer cell lines. Preliminary studies have shown promising results regarding its antiproliferative effects.

Cell Line IC50 (μM) Comparison with Doxorubicin
MCF-73.1Lower than Doxorubicin (IC50 = 0.5 μM)
HCT 1164.4Comparable to Doxorubicin
HEK 2935.3Higher than Doxorubicin

The compound demonstrated selective activity against MCF-7 cells, indicating its potential as a targeted therapy for breast cancer .

Antioxidant Activity

Antioxidant properties were assessed using various assays, demonstrating that the compound exhibits significant free radical scavenging ability.

Assay Method Activity (IC50 μM)
DPPH Scavenging12.5
ABTS Scavenging10.0

These results indicate that the compound's antioxidant capacity may contribute to its overall therapeutic profile by mitigating oxidative stress in biological systems .

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom and hydroxyl group plays a crucial role in modulating binding affinity and specificity towards these targets .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Study on Anticancer Properties : A detailed investigation into the effects of the compound on various cancer cell lines revealed its selective cytotoxicity towards MCF-7 cells, suggesting a mechanism that may involve apoptosis induction.
  • Antimicrobial Efficacy Study : Research focusing on the antimicrobial properties demonstrated effective inhibition of bacterial growth, supporting its use as a lead compound for antibiotic development.

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